molecular formula C13H19NO5 B2993724 Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate CAS No. 175552-82-6

Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate

Cat. No.: B2993724
CAS No.: 175552-82-6
M. Wt: 269.297
InChI Key: FYZDQTBBNXGNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate is a useful research compound. Its molecular formula is C13H19NO5 and its molecular weight is 269.297. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-12(2,3)19-11(16)14-10-8-9(15)6-7-13(10,17-4)18-5/h6-8H,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZDQTBBNXGNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=O)C=CC1(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A methanolic (700 mL) solution of compound 2 (29 g, 115 mmol) was cooled in an ice bath before the addition of bis(acetoxyiodo) benzene (62 g, 194 mmol) in six portions over a period of 30 minutes. The solution was stirred in the ice bath for 2 hours then brought to room temperature and stirred overnight. The reaction mixture was diluted with ethyl acetate (1.5 L) and rinsed with water, dilute hydrochloric acid, and brine. The aqueous was back-extracted once with ethyl acetate and the organics combined before drying over anhydrous magnesium sulfate, followed by filtration, and solvent evaporation. The resulting liquid was purified over silica gel using a gradient of ethyl acetate (0 to 2%) in heptane, giving 6.9 g (21%) (3) as a yellow-orange solid. Material was sufficiently pure (approx. 95%) by 1H NMR, which was consistent with that reported in the literature (Synthesis 1998, 775).
[Compound]
Name
solution
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Name
bis(acetoxyiodo) benzene
Quantity
62 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three
Name
Yield
21%

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